

Application Notes and Protocols: Immunohistochemical Staining of EGFR in Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Epidermal Growth Factor Receptor (EGFR) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Accurate detection and quantification of EGFR expression are critical for cancer research and may guide therapeutic decisions.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1][2][3] Overexpression of EGFR is observed in a variety of solid tumors, including those of the lung, colon, breast, brain, and head and neck, often correlating with disease progression and poor prognosis.[4][5] Immunohistochemistry is a widely used method to assess EGFR protein expression in tumor samples, aiding in the selection of patients who may benefit from EGFR-targeted therapies.[6]

EGFR Signaling Pathway

The binding of ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF- α), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][7] This activation triggers a

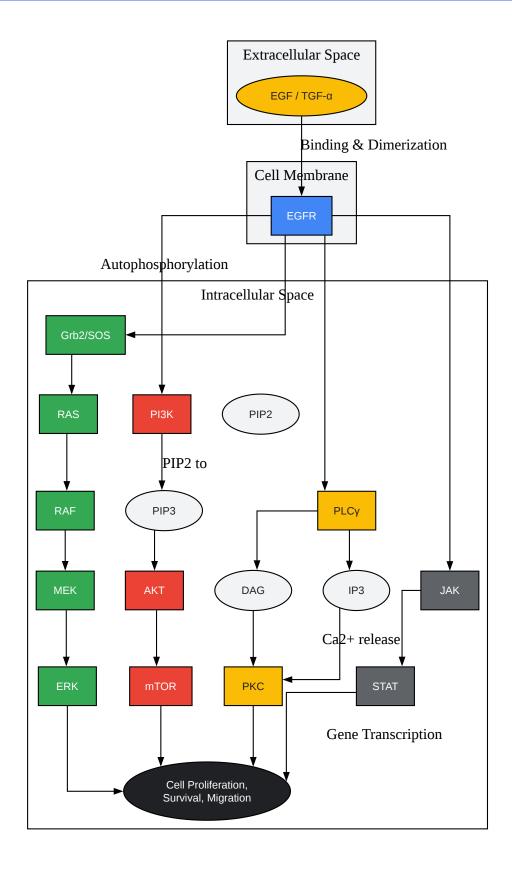




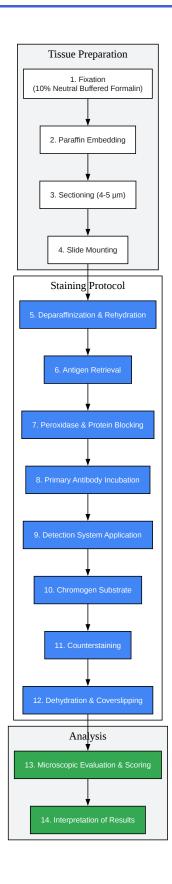


cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for promoting cell growth, division, and survival.[3][7]









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